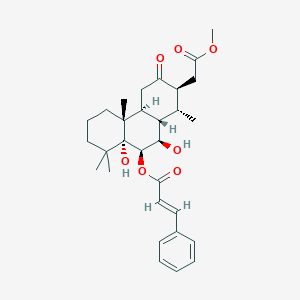
Pulcherralpin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pulcherralpin is a natural product found in Caesalpinia pulcherrima with data available.
Aplicaciones Científicas De Investigación
Pulcherralpin, a diterpene ester derived from the plant Caesalpinia pulcherrima, has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article explores the applications of this compound, supported by case studies and data tables that illustrate its significance in different fields.
Chemical Properties and Structure
This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The compound's molecular formula and structural details are essential for understanding its interactions in biological systems.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress. Studies indicate that it scavenges free radicals, thereby reducing cellular damage.
Case Study: Antioxidant Efficacy
In a study published in the Journal of Natural Products, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed a notable reduction in free radical activity compared to control samples, highlighting its potential as a natural antioxidant agent .
Anti-inflammatory Effects
Research has shown that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Study
A recent study assessed the anti-inflammatory effects of this compound in a rat model of arthritis. The compound significantly reduced swelling and pain, as measured by paw edema and behavioral assessments, suggesting its potential therapeutic role in inflammatory conditions .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties against various pathogens.
Case Study: Antimicrobial Testing
In vitro tests revealed that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, supporting its use in developing natural antimicrobial agents .
Applications in Drug Development
The unique properties of this compound make it a valuable compound in drug formulation and development. Its efficacy as an antioxidant and anti-inflammatory agent positions it well for inclusion in nutraceuticals and pharmaceuticals.
Formulation Strategies
Researchers are exploring various formulation strategies to enhance the bioavailability of this compound. Techniques such as nanoencapsulation and liposomal delivery systems are being studied to improve its therapeutic effectiveness.
Table 2: Formulation Approaches for this compound
| Approach | Description | Benefits |
|---|---|---|
| Nanoencapsulation | Encapsulating this compound in nanoparticles | Enhanced solubility and stability |
| Liposomal Delivery | Using liposomes to deliver this compound | Improved absorption and targeting |
Propiedades
Número CAS |
105389-29-5 |
|---|---|
Fórmula molecular |
C30H40O7 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
[(1R,2S,4aS,4bR,8aR,9R,10R,10aS)-8a,10-dihydroxy-2-(2-methoxy-2-oxoethyl)-1,4b,8,8-tetramethyl-3-oxo-1,2,4,4a,5,6,7,9,10,10a-decahydrophenanthren-9-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H40O7/c1-18-20(16-24(33)36-5)22(31)17-21-25(18)26(34)27(30(35)28(2,3)14-9-15-29(21,30)4)37-23(32)13-12-19-10-7-6-8-11-19/h6-8,10-13,18,20-21,25-27,34-35H,9,14-17H2,1-5H3/b13-12+/t18-,20-,21-,25-,26+,27+,29+,30+/m0/s1 |
Clave InChI |
QDVSQQYDMLUPGR-OFYFIDOVSA-N |
SMILES |
CC1C(C(=O)CC2C1C(C(C3(C2(CCCC3(C)C)C)O)OC(=O)C=CC4=CC=CC=C4)O)CC(=O)OC |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)C[C@H]2[C@H]1[C@H]([C@H]([C@@]3([C@@]2(CCCC3(C)C)C)O)OC(=O)/C=C/C4=CC=CC=C4)O)CC(=O)OC |
SMILES canónico |
CC1C(C(=O)CC2C1C(C(C3(C2(CCCC3(C)C)C)O)OC(=O)C=CC4=CC=CC=C4)O)CC(=O)OC |
Sinónimos |
pulcherralpin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















